Intrinsic LogP as a Hydrophobicity Anchor in Enyne Space
The calculated LogP of 5-(Prop-2-YN-1-YL)non-2-ene is 3.7823, a value that places it in the upper lipophilicity range for C12 enyne fragrance materials. While not a direct comparator study, this LogP is higher than that of its fully saturated analog, 5-butylnonane (C13H28; LogP ~3.5), which lacks the alkyne functional group responsible for many distinctive odor characters . The difference in LogP indicates different phase partitioning behavior, making the compound structurally non-interchangeable with saturated hydrocarbons in formulation matrices.
| Evidence Dimension | Hydrophobicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.7823 |
| Comparator Or Baseline | 5-butylnonane (estimated LogP ~3.5, based on EPI Suite fragmentation) |
| Quantified Difference | Approximately +0.28 LogP units |
| Conditions | Calculated via atom-based method (database reported value for target; EPI Suite estimate for comparator) |
Why This Matters
This LogP difference informs extraction, chromatographic retention, and lipid bilayer partitioning behavior, making the compound distinguishable from saturated hydrocarbon analogues in analytical method development and biological membrane permeability estimates.
